3-Chloro-4-n-propoxyphenethyl alcohol

描述

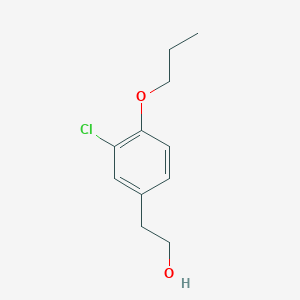

3-Chloro-4-n-propoxyphenethyl alcohol is a substituted phenethyl alcohol derivative featuring a chlorine atom at the 3-position and an n-propoxy group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring, with an ethyl alcohol (–CH₂CH₂OH) side chain. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzyl alcohols due to the n-propoxy group.

属性

IUPAC Name |

2-(3-chloro-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8,13H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBKWLVNNSNUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-n-propoxyphenethyl alcohol can be achieved through several methods:

Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to yield alcohols.

Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid followed by hydrolysis.

Grignard Synthesis: This method involves the reaction of Grignard reagents with suitable carbonyl compounds to produce primary, secondary, or tertiary alcohols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

化学反应分析

Types of Reactions

3-Chloro-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted phenethyl alcohol derivatives.

科学研究应用

3-Chloro-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Chloro-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-4-n-propoxyphenethyl alcohol with key analogs from the provided evidence, focusing on substituent effects, molecular properties, and reactivity.

4-Chloro-3-(Trifluoromethyl)benzyl Alcohol

- Structure : C₈H₆ClF₃O; Cl at 4-position, CF₃ at 3-position, –CH₂OH side chain .

- Molecular Weight : 210.58 g/mol (vs. ~214.45 g/mol for the target compound).

- Key Differences :

- The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, reducing the ring’s electron density and directing electrophilic substitutions to specific positions.

- The benzyl alcohol (–CH₂OH) side chain is shorter than the phenethyl (–CH₂CH₂OH) chain, leading to lower lipophilicity.

- Applications : Used in agrochemicals due to its stability and resistance to metabolic degradation .

3-Chloro-4-Methylbenzyl Alcohol

- Structure : C₈H₉ClO; Cl at 3-position, methyl (–CH₃) at 4-position, –CH₂OH side chain .

- Physical State : Liquid at room temperature (technical grade) .

- Key Differences :

- The methyl group is electron-donating, increasing ring reactivity toward electrophiles compared to the n-propoxy group.

- Lower molecular weight (156.61 g/mol) due to the absence of the extended alkoxy chain.

- Synthetic Relevance : Serves as a precursor in coupling reactions for pharmaceutical intermediates .

3-Chloro-4-(Trifluoromethoxy)benzyl Alcohol

- Structure : C₈H₆ClF₃O₂; Cl at 3-position, –OCF₃ at 4-position, –CH₂OH side chain .

- Key Differences: The trifluoromethoxy (–OCF₃) group combines steric bulk and strong electron-withdrawing effects, contrasting with the electron-donating n-propoxy group in the target compound.

- Applications : Explored in medicinal chemistry for its metabolic stability .

2-Chloro-5-(Trifluoromethyl)benzyl Alcohol

- Structure : C₈H₆ClF₃O; Cl at 2-position, CF₃ at 5-position, –CH₂OH side chain .

- Similarity Score : 1.00 (based on structural alignment algorithms) .

- Key Differences :

- Substituent positions alter regioselectivity in reactions; the 2-chloro-5-CF₃ arrangement may hinder ortho/para-directed reactions.

- Lower steric hindrance compared to 4-substituted analogs.

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., –OCH₂CH₂CH₃) increase ring electron density, favoring electrophilic substitutions at meta/para positions. In contrast, –CF₃ or –OCF₃ groups deactivate the ring .

Synthetic Challenges :

- Introducing n-propoxy groups requires careful control of reaction conditions (e.g., nucleophilic substitution with NaOEt, as seen in analogous syntheses ).

生物活性

3-Chloro-4-n-propoxyphenethyl alcohol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H15ClO2

- Molecular Weight : 230.7 g/mol

- IUPAC Name : 3-chloro-4-(propoxy)phenethyl alcohol

The presence of the chlorine atom and the propoxy group in its structure contributes to its unique biological properties.

Research indicates that this compound may interact with various biological pathways, particularly those involving neurotransmitter receptors. Its structural similarity to other phenethylamines suggests potential activity at adrenergic and dopaminergic receptors, although specific binding affinities have not been extensively documented.

Biological Effects

- Antimicrobial Activity : Some studies suggest that phenethyl alcohol derivatives exhibit antimicrobial properties. For example, phenethyl alcohol has been shown to possess antibacterial effects against certain pathogens, which may extend to its chloro and propoxy derivatives.

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration. This could imply potential applications for this compound in treating neurodegenerative diseases.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various phenethyl alcohol derivatives, including chlorinated versions. The results indicated that chlorinated compounds exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study highlighted the significance of halogen substitution in improving bioactivity .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Phenethyl alcohol | 64 µg/mL |

Study 2: Neuroprotective Effects

In a neuroprotective study, compounds similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed that these compounds could significantly reduce cell death in vitro, suggesting a potential mechanism for neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。